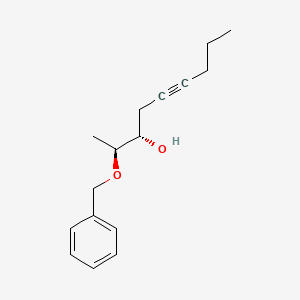
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- is a chemical compound with the molecular formula C16H22O2. It is a chiral molecule, meaning it has two enantiomers, (2S,3S)- and (2R,3R)-. This compound is known for its unique structure, which includes a nonyne chain and a phenylmethoxy group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-1-propyne and benzyl alcohol.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 3-bromo-1-propyne with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with benzyl alcohol to form the desired product.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for 5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- are similar to the laboratory synthesis but are scaled up to meet production demands. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.
Scientific Research Applications
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Its unique nonyne chain and phenylmethoxy group allow it to bind to specific sites on enzymes, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2R,3R)-: The enantiomer of the (2S,3S)- form, with similar chemical properties but different biological activity.
5-Nonyn-3-ol, 2-(methoxy)-: A similar compound with a methoxy group instead of a phenylmethoxy group.
5-Nonyn-3-ol: A simpler compound without the phenylmethoxy group.
Uniqueness
5-Nonyn-3-ol, 2-(phenylmethoxy)-, (2S,3S)- is unique due to its chiral nature and the presence of both a nonyne chain and a phenylmethoxy group. These features give it distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
184827-43-8 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
(2S,3S)-2-phenylmethoxynon-5-yn-3-ol |
InChI |
InChI=1S/C16H22O2/c1-3-4-5-9-12-16(17)14(2)18-13-15-10-7-6-8-11-15/h6-8,10-11,14,16-17H,3-4,12-13H2,1-2H3/t14-,16-/m0/s1 |
InChI Key |
MCJLSUYPFRUFDV-HOCLYGCPSA-N |
Isomeric SMILES |
CCCC#CC[C@@H]([C@H](C)OCC1=CC=CC=C1)O |
Canonical SMILES |
CCCC#CCC(C(C)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















